5-Amino-6-ethoxypyridin-2-ol
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Overview
Description
5-Amino-6-ethoxypyridin-2-ol is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, featuring an amino group at the 5-position, an ethoxy group at the 6-position, and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethoxypyridin-2-ol typically involves the functionalization of a pyridine ringThe hydroxyl group at the 2-position can be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and etherification under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxypyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amino group .
Scientific Research Applications
5-Amino-6-ethoxypyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxypyridin-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The ethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-hydroxypyridine: Lacks the amino group at the 5-position.
2-Amino-5-ethoxypyridine: The positions of the amino and hydroxyl groups are swapped.
Uniqueness
5-Amino-6-ethoxypyridin-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of an amino group, an ethoxy group, and a hydroxyl group on the pyridine ring allows for versatile chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-6-ethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-5(8)3-4-6(10)9-7/h3-4H,2,8H2,1H3,(H,9,10) |
InChI Key |
NFGPTIFCGXPIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
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